molecular formula C4H6O2S B147607 Divinyl sulfone CAS No. 77-77-0

Divinyl sulfone

Cat. No. B147607
CAS RN: 77-77-0
M. Wt: 118.16 g/mol
InChI Key: AFOSIXZFDONLBT-UHFFFAOYSA-N
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Description

Divinyl sulfone (DVS) is a chemical compound composed of a sulfone group connected to two vinyl groups. It is a colorless, water-soluble liquid with a faint odor. The chemical formula for DVS is C4H6O2S. DVS is used in a variety of applications, including organic synthesis, chemical analysis, and pharmaceutical research.

Scientific Research Applications

Biofunctional Paper Modification

Divinyl sulfone (DVS) has been utilized for the covalent modification of cellulose in the creation of biofunctional paper. This technique, demonstrated by Yu et al. (2012), allows for the immobilization of small molecules, proteins, and DNA onto cellulose membranes. The bioactivity of the modified cellulose is specific, dose-dependent, and stable over time. This approach has potential applications in point-of-care diagnostics, environmental monitoring, and research tools for limited-resource settings (Yu et al., 2012).

Enzyme Immobilization and Stabilization

DVS has been used for the activation of agarose beads to immobilize and stabilize enzymes. Santos et al. (2015) found that DVS-activated agarose is stable in certain pH ranges and can rapidly react with amino acids like Cys and His. The immobilization of enzymes like chymotrypsin on this support exhibited improved stability and activity, demonstrating DVS's potential in enzyme immobilization for various applications (Santos et al., 2015).

Crosslinking Agent for Proteins

DVS has been proposed as a crosslinking reagent for oligomeric proteins. Research by Sereikaitė et al. (2003) studied the kinetics of DVS's reactions with amino groups in proteins, suggesting its use in detecting protein associations in solutions (Sereikaitė et al., 2003).

Sorbents and Encapsulating Agents

Morales-Sanfrutos et al. (2015) evaluated DVS for preparing water-insoluble cyclodextrin-based polymers, which can form inclusion complexes with various molecules. This study highlights DVS's role in environmental and bioactive compound sorption, supporting its use as sorbents and encapsulating agents (Morales-Sanfrutos et al., 2015).

Synthesis of Building Blocks

Bieniek et al. (2006) demonstrated the catalytic cross-metathesis of DVS to produce novel alkenylvinyl sulfones, which are useful building blocks in various syntheses, including substituted thiomorpholine 1,1-dioxide derivatives (Bieniek et al., 2006).

Quadrupolar Chromophores

Monçalves et al. (2014) explored DVS in synthesizing divinyl sulfides and sulfones as quadrupolar chromophores. These compounds, exhibiting UV absorption and fluorescence emission, offer potential applications as photoactive or two-photon absorption chromophores (Monçalves et al., 2014).

DNA Adducts and Toxicological Research

Lv et al. (2017) investigated the formation of covalent DNA adducts by DVS, an oxidative metabolite of sulfur mustard. This study provided insights into DNA damage induced by DVS and its toxicological implications (Lv et al., 2017).

Antiprotozoal Activities

Pal et al. (2010) synthesized this compound-modified carbohydrates with significant cell death effects on Entamoeba species. This study showcased the potential of DVS-modified compounds in antiprotozoal applications (Pal et al., 2010).

Enhancing MS/MS Analysis in Proteomics

Boja et al. (2004) used DVS as a postdigestion modifier in proteomics to enhance the a(1) ion in MS/MS analysis. This study demonstrates DVS's utility in improving protein identification and sequencing (Boja et al., 2004).

Cathode–Electrolyte Interfacial Stability

Yim et al. (2016) suggested a bi-functionalized DVS for enhancing the electrolyte–electrode interface stability in nickel-rich cathode materials, improving their applicability and performance (Yim et al., 2016).

Macrocyclic Sulfones Synthesis

Teyssot et al. (2003) reported the synthesis of macrocyclic sulfones via Michael addition to DVS, contributing to advancements in organic chemistry and pharmaceutical applications (Teyssot et al., 2003).

Cytocompatibility Studies

Lai (2014) explored the cytocompatibility of DVS cross-linked hyaluronic acid, revealing the relationship between molecular structure and cell viability, with implications in biomedical applications (Lai, 2014).

Mechanism of Action

Target of Action

Divinyl sulfone primarily targets biopolymers and cellular macromolecules . It is known to react with α-amides of Cys and His, Lys, and Tyr . It is particularly effective in creating bridges with amine and/or thiol groups through a Michael-type addition .

Mode of Action

This compound acts as a cross-linking agent due to the presence of two vinyl groups . These groups allow it to form multipoint covalent attachments, altering the physicochemical characteristics of biopolymers . This modification controls the covalent bond and interaction between polymers, achieving desired goals in biological domains .

Biochemical Pathways

This compound affects various biochemical pathways. It is involved in the crosslinking of varied natural polysaccharides such as cellulose, dextran, agarose, and hyaluronic acid . It can react with numerous nucleophiles to provide replacement or cyclic derivatives .

Pharmacokinetics

Its reactivity, stability, and water solubility suggest that it may have significant bioavailability . Its ability to form stable covalent bonds with biological molecules could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the formation of cross-linked polymers . These polymers exhibit enhanced mechanical strength, stability, and insolubility in solvents . In a cellular context, this compound has been shown to induce gasdermin D (GSDMD) mediated pyroptosis, which is independent of caspases activation but depends on the large amounts of reactive oxygen species (ROS) and severe oxidative stress produced during this compound exposure .

Action Environment

The action of this compound is influenced by environmental factors. It is stable in the pH range 5–10 at 25 °C under wet conditions . Its reactivity varies with pH, reacting rapidly with α-amides of Cys and His at pH 5–10, with Lys mainly at pH 10, and with Tyr in a much slower fashion .

Safety and Hazards

When handling Divinyl sulfone, personal protective equipment/face protection should be worn. Ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Future Directions

Divinyl sulfone opens new approaches for modification and provides opportunities for advanced synthesis of polysaccharide-based hydrogels , magnetic nanoparticles , novel supports for enzyme immobilization , chromatographic supports, and sorbents .

properties

IUPAC Name

1-ethenylsulfonylethene
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InChI

InChI=1S/C4H6O2S/c1-3-7(5,6)4-2/h3-4H,1-2H2
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InChI Key

AFOSIXZFDONLBT-UHFFFAOYSA-N
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Canonical SMILES

C=CS(=O)(=O)C=C
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Molecular Formula

C4H6O2S
Record name DIVINYL SULFONE
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Related CAS

62804-37-9
Record name Ethene, 1,1′-sulfonylbis-, homopolymer
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DSSTOX Substance ID

DTXSID6031253
Record name Divinyl sulfone
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Molecular Weight

118.16 g/mol
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Physical Description

Divinyl sulfone is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO]
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Boiling Point

453 °F at 760 mmHg (NTP, 1992), 234.5 °C
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Flash Point

217 °F (NTP, 1992), 217 °F
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), SOL IN WATER
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Density

1.1788 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.177 g/cu cm @ 25 °C
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Vapor Pressure

0.78 [mmHg]
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Color/Form

LIQUID

CAS RN

77-77-0
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Melting Point

-15 °F (NTP, 1992), -26 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What is the molecular formula, weight, and structure of Divinyl Sulfone?

A1: this compound's molecular formula is C4H6O2S, with a molecular weight of 118.15 g/mol. Its structure consists of a central sulfur atom double-bonded to two oxygen atoms (forming a sulfone group) and single-bonded to two vinyl groups (-CH=CH2).

Q2: What is the primary mode of interaction between DVS and its targets?

A2: this compound primarily interacts with nucleophiles like amines and thiols through Michael addition reactions. [, , , , ] This reactivity stems from the electrophilic nature of the vinyl sulfone groups. [, , ] For instance, DVS readily reacts with the α-amino groups of N-terminal residues, the ε-amino groups of lysine, the imidazole ring of histidine, and the thiol group of cysteine residues in peptides. []

Q3: What spectroscopic techniques are commonly employed for characterizing DVS and its derivatives?

A3: Researchers utilize various spectroscopic techniques to characterize DVS and its derivatives, including:

  • Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups by their characteristic vibrational modes. [, , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei. Both 1H and 13C NMR are commonly used. [, , ]
  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, aiding in structural elucidation and quantification. [, ]

Q4: How does DVS contribute to the properties of materials like hydrogels?

A4: this compound acts as a crosslinking agent in various materials, particularly hydrogels. [, , , ] It reacts with functional groups like hydroxyl groups present in polymers like Hyaluronic Acid (HA) forming stable, three-dimensional networks. [, , ] The degree of crosslinking with DVS significantly influences the hydrogel's swelling behavior, mechanical strength, and degradation rate. [, ]

Q5: What are some notable applications of DVS in bioconjugation and material science?

A5: DVS finds applications in:

  • Bioconjugation: Covalent attachment of biomolecules like proteins [, , , ] and carbohydrates [] to various substrates.
  • Hydrogel Synthesis: Creation of crosslinked hydrogels with tunable properties for drug delivery [, , ], tissue engineering [, , , ], and other biomedical applications. [, ]
  • Polymer Modification: Introduction of vinyl sulfone groups into polymers for subsequent functionalization. [, , , , ]

Q6: Does DVS exhibit any catalytic properties?

A6: While DVS is primarily known for its reactivity as a Michael acceptor, research suggests that tertiary amino groups, when introduced as substituents in cellulose using DVS, can catalyze reactions of activated vinyl compounds with cellulosic hydroxyl groups. []

Q7: Are there computational chemistry studies on DVS and its derivatives?

A7: Yes, computational methods like ab initio molecular dynamics (AIMD) based on Density Functional Theory (DFT) have been employed to understand the reaction mechanisms of DVS. [] These simulations help elucidate reaction pathways, predict product formation, and assess the impact of structural modifications on reactivity.

Q8: How does modifying the structure of DVS affect its activity?

A8: Structural modifications of DVS can significantly impact its reactivity and properties. For instance, introducing different spacer groups between the thioether and ester groups in DVS-dextran conjugates affects the degradation rate of the resulting hydrogels. []

Q9: Are there specific safety regulations concerning the handling and use of DVS?

A9: Yes, due to its toxicity and reactivity, DVS requires careful handling. [] It is classified as a hazardous substance, and appropriate safety data sheets (SDS) should always be consulted and followed. Personal protective equipment is essential to minimize risks associated with inhalation, skin contact, or ingestion.

Q10: What are the known toxicological properties of DVS?

A10: this compound exhibits high toxicity, primarily due to its electrophilic nature and ability to alkylate biological molecules. [, ] It is a potent irritant and can cause severe damage upon contact with the skin, eyes, and respiratory tract.

Q11: How does the toxicity of DVS compare to its monofunctional analogues?

A11: Studies indicate that DVS exhibits enhanced toxicity compared to analogous monofunctional electrophiles, likely due to its ability to crosslink proteins. [] This finding highlights the importance of considering the unique hazards associated with bifunctional electrophiles.

Q12: What are the advantages of using DVS-based hydrogels for drug delivery?

A12: DVS-based hydrogels offer several advantages for drug delivery:

  • Biocompatibility: When properly processed, DVS-crosslinked hydrogels based on materials like HA can be biocompatible, making them suitable for in vivo applications. [, ]
  • Tunable Degradation: The degradation rate of DVS-crosslinked hydrogels can be tailored by adjusting parameters like the degree of crosslinking and the type of polymer used, allowing for controlled drug release. []
  • In Situ Gelation: Certain DVS-based formulations can undergo in situ gelation, forming a gel upon injection, which is advantageous for minimally invasive delivery. []

Q13: Can DVS be used for targeted drug delivery?

A13: While DVS itself does not possess inherent targeting capabilities, its use in bioconjugation enables the creation of targeted drug delivery systems. By conjugating DVS to targeting ligands like antibodies or peptides, researchers can direct therapeutic payloads to specific cells or tissues. []

Q14: What analytical techniques are commonly employed for quantifying DVS?

A14: Common analytical techniques for quantifying DVS include:

  • Gas Chromatography (GC): Separates and detects volatile compounds based on their boiling points and affinity for a stationary phase. []
  • High-Performance Liquid Chromatography (HPLC): Separates and analyzes components of a mixture based on their interactions with a stationary phase. []

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